molecular formula C9H14F6N2O4 B2686684 1-Ethylazetidin-3-amine;2,2,2-trifluoroacetic acid CAS No. 2243509-94-4

1-Ethylazetidin-3-amine;2,2,2-trifluoroacetic acid

Cat. No.: B2686684
CAS No.: 2243509-94-4
M. Wt: 328.211
InChI Key: IIBFCUBKYXAGDK-UHFFFAOYSA-N
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Description

1-Ethylazetidin-3-amine;2,2,2-trifluoroacetic acid is a compound that combines the structural features of azetidines and trifluoroacetic acid Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity Trifluoroacetic acid is a strong acid with three fluorine atoms attached to the carbonyl carbon, making it highly electronegative and reactive

Preparation Methods

The synthesis of 1-Ethylazetidin-3-amine;2,2,2-trifluoroacetic acid typically involves the following steps:

Chemical Reactions Analysis

1-Ethylazetidin-3-amine;2,2,2-trifluoroacetic acid undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Ethylazetidin-3-amine;2,2,2-trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes or receptors. The trifluoroacetate group enhances the compound’s reactivity and binding affinity through its electronegative nature .

Comparison with Similar Compounds

1-Ethylazetidin-3-amine;2,2,2-trifluoroacetic acid can be compared with other similar compounds, such as:

    Azetidine-2-carboxylic acid: This compound also contains an azetidine ring but lacks the trifluoroacetate group.

    Trifluoroacetic acid: This compound contains the trifluoroacetate group but lacks the azetidine ring.

    1-Methylazetidin-3-amine: This compound contains a methyl group instead of an ethyl group on the azetidine ring.

The unique combination of the azetidine ring and the trifluoroacetate group in this compound imparts distinct chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

1-ethylazetidin-3-amine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2C2HF3O2/c1-2-7-3-5(6)4-7;2*3-2(4,5)1(6)7/h5H,2-4,6H2,1H3;2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBFCUBKYXAGDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C1)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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